molecular formula C6H11I B14649803 2-Iodo-1-hexene CAS No. 54145-19-6

2-Iodo-1-hexene

Katalognummer: B14649803
CAS-Nummer: 54145-19-6
Molekulargewicht: 210.06 g/mol
InChI-Schlüssel: HXHBSEFLWXXWSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Iodo-1-hexene is an organic compound with the molecular formula C6H11I It is a halogenated alkene, characterized by the presence of an iodine atom attached to the second carbon of a hexene chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Iodo-1-hexene can be synthesized through a multi-step process starting from 5-hexen-1-ol. The general procedure involves the conversion of 5-hexen-1-ol to its corresponding mesylate, followed by substitution with sodium iodide. The reaction conditions typically involve the use of dichloromethane as a solvent and cooling the reaction mixture to low temperatures (0 to -5°C) to control the reaction rate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling of reagents to maintain safety and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Iodo-1-hexene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Sodium Iodide: Used in the synthesis of this compound from mesylates.

    Bases: Such as potassium tert-butoxide, used in elimination reactions.

    Electrophiles: Such as bromine or hydrogen bromide, used in addition reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Iodo-1-hexene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the modification of biomolecules for imaging or therapeutic purposes.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of iodinated compounds for radiographic imaging.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Iodo-1-hexene in chemical reactions typically involves the formation of a carbocation intermediate when the iodine atom leaves. This intermediate can then undergo various transformations, such as nucleophilic attack or elimination. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Iodo-1-hexene is unique due to the presence of the iodine atom, which is a good leaving group, making it highly reactive in substitution and elimination reactions. This reactivity can be leveraged in various synthetic applications, making it a valuable compound in organic chemistry .

Eigenschaften

CAS-Nummer

54145-19-6

Molekularformel

C6H11I

Molekulargewicht

210.06 g/mol

IUPAC-Name

2-iodohex-1-ene

InChI

InChI=1S/C6H11I/c1-3-4-5-6(2)7/h2-5H2,1H3

InChI-Schlüssel

HXHBSEFLWXXWSX-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(=C)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.